molecular formula C17H18O5 B15375851 (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone CAS No. 6342-99-0

(4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone

Cat. No.: B15375851
CAS No.: 6342-99-0
M. Wt: 302.32 g/mol
InChI Key: XOAIHPXZWMXWPP-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone (CAS 919355-90-1) is a synthetic chemical compound with the molecular formula C17H20O5 and a molecular weight of 304.34 g/mol . This methoxy-substituted diaryl methanone is of significant interest in medicinal chemistry and biochemical research, particularly as a structural analog of known tubulin polymerization inhibitors. While specific biological data for this 2,3,4-trimethoxy isomer is limited in the available public literature, closely related compounds, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have been extensively studied and demonstrate potent cytotoxic activity . These analogous phenstatin-family compounds function by binding to the colchicine site on tubulin, thereby inhibiting microtubule assembly, which leads to cell cycle arrest at the G2/M phase and induces apoptosis in human cancer cell lines . This mechanism suggests that (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone is a valuable chemical tool for researchers investigating the dynamics of the cytoskeleton, cell division, and programmed cell death pathways. Its structure makes it a promising candidate for further exploration in anticancer drug discovery and pharmacology. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

6342-99-0

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

(4-methoxyphenyl)-(2,3,4-trimethoxyphenyl)methanone

InChI

InChI=1S/C17H18O5/c1-19-12-7-5-11(6-8-12)15(18)13-9-10-14(20-2)17(22-4)16(13)21-3/h5-10H,1-4H3

InChI Key

XOAIHPXZWMXWPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Pyrrole-Based Methanones

Compounds such as (1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (23) () and (3,4-Bis(4-methoxyphenyl)-1H-pyrrol-1-yl)(3,4,5-trimethoxyphenyl)methanone (1i) () incorporate pyrrole rings. These derivatives show moderate antiproliferative activity (IC₅₀: 0.5–5 μM) but lower potency compared to the target compound, likely due to reduced electron-withdrawing effects from the pyrrole nitrogen .

Imidazole Derivatives

(4-Methoxyphenyl)(5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-yl)methanone (13g) () features an imidazole core. With an exact mass of 368.1372 and 97.4% purity, this analog demonstrates enhanced solubility but comparable tubulin inhibition (IC₅₀: ~2 μM) to the target compound .

Benzofuran Analogs

(6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone (26) () exhibits superior potency (IC₅₀: 0.08 μM in A549 lung cancer cells) due to the ethynyl group enhancing hydrophobic interactions with tubulin’s colchicine binding site .

Physicochemical Properties

Property Target Compound Pyrrole (1i) Benzofuran (26)
Molecular Weight 330.34 534.21 504.52
Melting Point (°C) 163–164 156–158 252–254
LogP (Predicted) 3.2 4.8 4.1
Aqueous Solubility (µg/mL) 12.5 <1 8.7

The target compound’s balanced lipophilicity (LogP = 3.2) and moderate solubility make it more bioavailable than highly hydrophobic analogs like pyrrole derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via acid-catalyzed condensation of 4-methoxyacetophenone with 2,3,4-trimethoxybenzaldehyde. Key parameters include:

  • Catalyst : Use of sulfuric acid or Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the carbonyl group.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature : Moderate heating (60–80°C) to drive the reaction while avoiding side reactions like demethylation .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm methoxy group positions and aromatic proton environments. For example, downfield shifts (~δ 3.8–4.0 ppm) indicate methoxy protons, while carbonyl (C=O) carbons appear at ~δ 190–200 ppm in ¹³C NMR .
  • IR : Strong C=O stretch near 1680 cm⁻¹ and aromatic C-O stretches at 1250–1050 cm⁻¹ .
    • Crystallography : Single-crystal X-ray diffraction to resolve stereoelectronic effects of methoxy substituents on planarity and intermolecular interactions .

Q. How can mechanistic insights into its biological activity be derived from in vitro models?

  • Experimental Design :

  • Use leukemia cell lines (e.g., HL-60) to assess cytotoxicity (MTT assay) and cell cycle arrest (flow cytometry). For example, 0.5 µM induces 57.3% G2/M arrest, indicating tubulin polymerization inhibition .
  • Combine with immunofluorescence to visualize microtubule disruption.
    • Data Interpretation : Correlate IC₅₀ values with structural analogs (e.g., phenstatin derivatives) to identify critical methoxy group contributions .

Advanced Research Questions

Q. How should researchers address contradictions in reported cytotoxicity data across studies?

  • Hypothesis Testing :

  • Variable Control : Compare cell lines (e.g., HL-60 vs. solid tumor models) and assay conditions (e.g., serum concentration, exposure time). For instance, G2/M arrest in HL-60 cells at 0.5 µM may not replicate in adherent cells due to differential drug uptake .
  • Solubility : Methoxy-rich structures may aggregate in aqueous media; use DMSO with ≤0.1% v/v to avoid artifacts .
    • Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability in synthetic purity (e.g., ≥95% by HPLC).

Q. What strategies validate the compound’s structure-activity relationship (SAR) for tubulin targeting?

  • SAR Probes :

  • Synthesize analogs with selective demethylation (e.g., remove 2-OCH₃ vs. 4-OCH₃) to assess steric/electronic effects on tubulin binding.
  • Use molecular docking (AutoDock Vina) to predict interactions with β-tubulin’s colchicine site, focusing on hydrogen bonding with Thr179 and hydrophobic contacts with Leu248 .
    • Validation : Compare computational predictions with in vitro tubulin polymerization assays (e.g., 20% inhibition at 1 µM ).

Q. How can researchers differentiate apoptosis from necrosis in cytotoxicity studies?

  • Methodology :

  • Annexin V/PI Staining : Quantify early apoptosis (Annexin V⁺/PI⁻) vs. late apoptosis/necrosis (Annexin V⁺/PI⁺).
  • Caspase Activation : Western blotting for cleaved caspase-3/8. For example, 24-hour exposure to 1 µM induces caspase-3 activation in HL-60 cells .
    • Controls : Include staurosporine (apoptosis inducer) and Triton X-100 (necrosis control).

Q. What experimental approaches confirm tubulin polymerization inhibition as the primary mechanism?

  • Direct Assays :

  • Tubulin Polymerization Kit : Measure absorbance at 340 nm over time; compare slope reduction vs. paclitaxel (positive control).
  • Immunofluorescence : Stain microtubules (α-tubulin antibody) to visualize depolymerization in treated cells.
    • Competitive Binding : Radiolabeled colchicine displacement assays to calculate binding affinity (Kd) .

Data-Driven Analysis

Parameter Value Source
IC₅₀ (HL-60 cells)0.5 µM
G2/M Arrest (0.5 µM)57.3 ± 6.7%
Tubulin Inhibition (%)20–30% at 1 µM
Solubility in DMSO>50 mg/mL

Key Recommendations

  • Prioritize purity validation (HPLC/LC-MS) to exclude confounding effects of synthetic byproducts.
  • Use orthogonal assays (e.g., tubulin polymerization + caspase activation) to confirm mechanism.
  • Explore synergies with taxanes or kinase inhibitors to overcome potential resistance in high-OCH₃ environments .

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